N-cyclooctyl-3-methyl-4-nitrobenzamide
Description
N-cyclooctyl-3-methyl-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a methyl group at the 3-position of the benzamide ring. Nitrobenzamides are widely studied for their applications in medicinal chemistry and materials science due to their electron-withdrawing nitro group, which influences solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36g/mol |
IUPAC Name |
N-cyclooctyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-12-11-13(9-10-15(12)18(20)21)16(19)17-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8H2,1H3,(H,17,19) |
InChI Key |
WLLJRHWLHZLCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-] |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of N-cyclooctyl-3-methyl-4-nitrobenzamide with structurally related nitrobenzamides:
*Estimated based on analogous structures.
Key Observations:
- Lipophilicity : The cyclooctyl and methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to halogenated analogs (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) .
- Electronic Effects : The nitro group at the 4-position stabilizes the benzamide ring through resonance, a feature shared across all analogs. Halogen substituents (e.g., Cl in ) add electron-withdrawing effects, further polarizing the aromatic system.
Spectroscopic and Functional Comparisons
- NMR Data : While ¹H NMR data for the target compound are unavailable, N,N-dimethyl-4-nitrobenzamide (a simpler analog) shows characteristic nitro group deshielding effects at δ 8.2–8.4 ppm (aromatic protons) .
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